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heat-shock protein 82 - 147096-66-0

heat-shock protein 82

Catalog Number: EVT-1518837
CAS Number: 147096-66-0
Molecular Formula: C6H7F3O2
Molecular Weight: 0
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Product Introduction

Source

Heat-shock protein 82 is predominantly expressed in the yeast Saccharomyces cerevisiae, where it is encoded by the HSP82 gene. This protein family also includes related proteins such as heat-shock cognate protein 82, which is constitutively expressed and plays a role in normal cellular functions as well as stress responses. The expression of heat-shock protein 82 can be significantly induced by heat shock and other stress conditions, highlighting its importance in the cellular response to environmental changes .

Classification

Heat-shock protein 82 belongs to the heat-shock protein 90 family, characterized by their molecular weight of approximately 82 kilodaltons. This family is classified based on its structural features and functional roles in protein folding and stabilization. Heat-shock proteins are categorized into several classes based on their molecular weights, including small heat-shock proteins, heat-shock protein 70, and heat-shock protein 90 .

Synthesis Analysis

Methods

The synthesis of heat-shock protein 82 can be induced through various methods involving environmental stressors. In laboratory settings, yeast cultures can be subjected to elevated temperatures or osmotic stress to stimulate the production of this protein. For instance, studies have demonstrated that exposing Saccharomyces cerevisiae to temperatures between 30°C and 40°C can significantly enhance the expression of heat-shock proteins .

Technical Details

To analyze the synthesis of heat-shock protein 82, techniques such as reverse transcription polymerase chain reaction (RT-PCR) are employed. This method involves isolating total RNA from yeast cells, synthesizing complementary DNA from messenger RNA, and amplifying specific gene fragments using designed primers. The resulting cDNA is then analyzed through gel electrophoresis to assess the expression levels of heat-shock proteins under various stress conditions .

Molecular Structure Analysis

Structure

Heat-shock protein 82 exhibits a complex structure that facilitates its function as a molecular chaperone. It consists of several domains: an N-terminal domain that binds ATP, a middle domain that interacts with substrate proteins, and a C-terminal domain that dimerizes with another molecule of heat-shock protein 82. This dimerization is crucial for its chaperone activity.

Data

The crystal structure of heat-shock protein 82 reveals that it forms homodimers through its C-terminal domain, which is essential for its stability and function. The ATP-binding site is located within the N-terminal domain, which undergoes conformational changes upon ATP hydrolysis to facilitate substrate binding and release .

Chemical Reactions Analysis

Reactions

Heat-shock protein 82 participates in critical biochemical reactions that involve the folding and stabilization of nascent polypeptides. The primary reaction mechanism involves ATP binding and hydrolysis, which induces conformational changes necessary for client protein interaction.

Technical Details

Upon binding ATP, heat-shock protein 82 adopts an open conformation that allows substrate proteins to enter its binding site. Hydrolysis of ATP leads to a closed conformation that stabilizes the substrate until it reaches its native state or requires further processing by other chaperones .

Mechanism of Action

Process

The mechanism of action for heat-shock protein 82 involves several steps:

  1. Substrate Binding: Unfolded or misfolded proteins bind to the open conformation of heat-shock protein 82.
  2. Conformational Change: ATP binding induces a conformational change that encloses the substrate.
  3. Folding Assistance: The chaperone facilitates proper folding through repeated cycles of ATP hydrolysis.
  4. Release: Once the substrate reaches its native state, it is released from the chaperone .

Data

Research indicates that approximately ten percent of human proteins are clients of heat-shock protein 90 family members like heat-shock protein 82, emphasizing its significance in cellular proteostasis .

Physical and Chemical Properties Analysis

Physical Properties

Heat-shock protein 82 has a molecular weight of approximately 82 kilodaltons and exists primarily as a dimer in solution. It is soluble in aqueous environments and exhibits stability across a range of temperatures.

Chemical Properties

Chemically, heat-shock protein 82 interacts with various substrates through non-covalent interactions such as hydrogen bonds and hydrophobic interactions. Its function as a molecular chaperone is heavily reliant on its ability to bind ATP and undergo conformational changes .

Applications

Scientific Uses

Heat-shock protein 82 has significant applications in various scientific fields:

  • Cell Biology: It serves as a model for studying molecular chaperones' roles in cellular stress responses.
  • Biotechnology: Understanding its mechanisms can aid in developing therapies for diseases associated with misfolded proteins.
  • Pharmaceutical Research: Targeting heat-shock proteins may provide new avenues for cancer treatment due to their role in tumor cell survival under stress conditions .
Introduction to Heat-Shock Protein 82 (Hsp82)

Historical Context and Discovery of Hsp82

The discovery of heat-shock proteins traces back to 1962, when Ferruccio Ritossa observed chromosomal "puffing" in Drosophila melanogaster following accidental heat exposure, suggesting stress-induced gene activation [2] [3] [8]. This serendipitous finding laid the foundation for identifying heat-shock proteins as a universal cellular stress response mechanism. In yeast, HSP82 was first isolated in 1983 as one of two cytoplasmic Hsp90 paralogues in Saccharomyces cerevisiae [3] [7]. Early functional studies revealed its essential role in cell viability under stress conditions and its involvement in steroid receptor and kinase signaling pathways [1] [5]. The gene encoding Hsp82 was mapped to chromosome XVI (YPL240C), distinguishing it from its constitutive counterpart HSC82 (YMR186W) [5] [7].

Classification Within the Hsp90 Family

Hsp82 belongs to the evolutionarily conserved Hsp90 chaperone family, classified under the HSPC superfamily in current nomenclature systems [2] [3]. This family comprises five main members in mammals, categorized by subcellular localization:

  • Cytosolic isoforms: HSP90α (inducible) and HSP90β (constitutive)
  • Endoplasmic reticulum resident: GRP94 (HSP90B1)
  • Mitochondrial isoform: TRAP1 (HSP75)

Table 1: Hsp90 Protein Family Classification

Systematic NameCommon NamesCellular LocalizationExpression Pattern
HSPC1HSP90α, HSP86CytosolStress-inducible
HSPC3HSP90βCytosolConstitutive
HSPC4GRP94, GP96Endoplasmic ReticulumConstitutive, stress-responsive
HSPC5TRAP1, HSP75MitochondriaConstitutive

In S. cerevisiae, the cytoplasmic Hsp90 chaperones are represented by two paralogues: stress-inducible Hsp82 (Hsp88) and constitutively expressed Hsc82 (Hsp89) [2] [3] [5]. Both share approximately 97% sequence identity but exhibit distinct expression patterns and functional specializations [9].

Evolutionary Conservation Across Species

Hsp90 proteins represent one of the most evolutionarily conserved chaperone families, present in all eukaryotic lineages except archaea [2] [3] [6]. Hsp82 orthologues have been identified in organisms ranging from insects to mammals, demonstrating remarkable sequence and functional conservation:

  • Yeast-Mammalian Conservation: Human HSP90AB1 (HSP90β) can complement S. cerevisiae hsp82Δ mutants, underscoring functional conservation across billion years of evolution [4] [7].
  • Gene Duplication Events: Basal duplication events in Hymenoptera (bees, wasps, ants) generated two hsp83 paralogues (Hsp82 orthologues), with subsequent lineage-specific losses (e.g., ants retain only one copy) [10].
  • Sequence Identity: Yeast Hsp82 shares 60-70% amino acid identity with human cytosolic Hsp90 isoforms, with highest conservation in nucleotide-binding domains (80-90%) [6] [9].
  • Thermal Adaptation: Hsp82 sequences from thermotolerant species exhibit higher aliphatic indices (increased thermostability) compared to mesophilic species, reflecting adaptive evolution [6].

Table 2: Key Evolutionary Events in Hsp82 Lineage

Evolutionary EventBiological ConsequenceEvidence
Gene duplication in HymenopteraSpecialized paralogues for basal/stress conditionsDifferential retention in ants vs. bees [10]
N-terminal domain divergenceAltered ATPase kinetics and conformational cyclingKinetic assays comparing yeast isoforms [9]
Charged linker elongationEnhanced conformational flexibility in eukaryotesStructural comparisons across taxa [2]
Cis-regulatory element shiftsLineage-specific stress inducibilityHSE motif analysis in insect promoters [10]

Structural and Functional Redundancy With Hsc82

Hsp82 and Hsc82 form an essential chaperone system in S. cerevisiae with overlapping but non-identical functions:

  • Genetic Redundancy: Single deletions of either HSP82 or HSC82 are viable, but double mutants are inviable, confirming their essential collective function [1] [4] [5]. Under non-stress conditions, Hsc82 accounts for ~90% of total Hsp90 chaperone activity due to its 10-fold higher basal expression. Heat shock induces HSP82 expression >10-fold, equalizing their cellular concentrations [4] [7] [9].

  • Structural Divergence: Despite 97% sequence identity, the 16 divergent residues cluster in functional domains: eight in the N-terminal domain (NTD), five in the C-terminal domain (CTD), and two in the middle domain (MD). Notably, Hsp82 contains serine at position 3, while Hsc82 has glycine—a difference affecting N-terminal dimerization dynamics [9].

Table 3: Functional Specialization of Yeast Hsp90 Isoforms

PropertyHsp82Hsc82Functional Implication
ExpressionStress-inducible (10-fold ↑)Constitutive (high basal)Hsp82 dominates during stress [4] [7]
Thermal stabilityHigher (Tm = 60.4°C)Lower (Tm = 57.1°C)Enhanced Hsp82 resilience [9]
Refolding efficiency29% successful refolding14% successful refoldingSuperior recovery from denaturation [9]
ATPase activityLower (kcat = 0.8 min⁻¹)Higher (kcat = 1.2 min⁻¹)Altered chaperone cycling [9]
Conformational dynamicsShorter dwell time in closed stateLonger dwell time in closed stateDifferential client processing [9]
  • Mechanical Differences: Single-molecule optical trapping reveals identical domain unfolding patterns but superior refolding capability in Hsp82 (29% vs. 14% full refolding in Hsc82). This enhanced resilience aligns with its stress-protective role [9]. ATPase kinetics diverge significantly: Hsc82 exhibits ~1.6-fold higher activity at 37°C due to altered conformational cycling, particularly in N-terminal dimerization states [9].

  • Client Specificity: Both isoforms share ~80% of client proteins (e.g., kinases, steroid receptors, telomerase). However, Hsp82 uniquely interacts with stress-denatured proteins, while Hsc82 preferentially engages housekeeping clients like proteasome subunits [5] [7] [9]. This functional partitioning optimizes proteostasis under varying physiological conditions.

Properties

CAS Number

147096-66-0

Product Name

heat-shock protein 82

Molecular Formula

C6H7F3O2

Synonyms

heat-shock protein 82

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